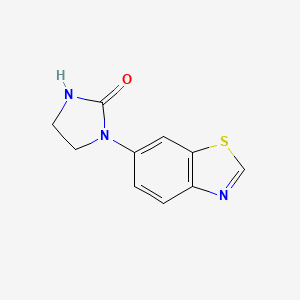

1-Benzothiazol-6-yl-imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQDTRQWCBEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Benzothiazole Precursors

The synthesis generally begins with the preparation of substituted benzothiazole derivatives, which serve as key intermediates for subsequent cyclization into imidazolidinones.

- Radical Cyclization Approach Using Polymethylhydrosiloxane (PMHS):

A green and practical method for synthesizing benzothiazoles involves treating thioacylbenzotriazoles with PMHS in the presence of AIBN (azobisisobutyronitrile) as a radical initiator at elevated temperatures (~110 °C). This method efficiently generates benzothiazole scaffolds through a radical ring-closure mechanism, where the N–N bond cleavage of thioacylbenzotriazoles leads to benzothiazole formation with elimination of nitrogen gas. The reaction proceeds with good yields (typically around 69%) and can be scaled up for gram-scale synthesis. The process is summarized in Table 1 below.

Table 1: PMHS-mediated synthesis of benzothiazoles from thioacylbenzotriazoles under radical conditions.

This method is advantageous due to its environmentally friendly nature, avoiding toxic tin hydrides traditionally used in radical cyclizations.

Synthesis of Imidazolidin-2-one Ring

Following the preparation of benzothiazole intermediates, the imidazolidin-2-one ring is constructed through cyclization reactions involving suitable isocyanate or thiourea derivatives.

Reaction with Isocyanates:

One common approach involves reacting benzothiazole derivatives with isocyanates, such as trifluoromethyl isocyanate, under controlled conditions (e.g., in solvents like dimethylformamide or dichloromethane at moderate temperatures). This reaction facilitates the formation of the imidazolidinone ring by nucleophilic attack of the amino group on the isocyanate, followed by ring closure. This method has been reported for the synthesis of 1-benzothiazol-6-yl-5-trifluoromethyl-imidazolidin-2-one and related compounds, which exhibit interesting biological activities.Multi-step Cyclization Protocols:

Detailed synthetic protocols involve multi-step reactions starting from substituted 2-amino benzothiazoles. For example, a four-step synthesis includes:- Preparation of 2-isothiocyanato-6-substituted benzothiazoles.

- Reaction with appropriate amines or nucleophiles.

- Cyclization under heating in mixed solvents (e.g., DMSO and isopropyl acetate) at around 84 °C.

- Isolation and purification of the final imidazolidin-2-one derivatives.

This approach has been successfully applied to synthesize various 3-substituted benzothiazolyl imidazolidin-2-ones with different functional groups, as shown in Table 2.

| Compound | Benzothiazole Derivative (2a-j) | Solvent System (DMSO:Isopropyl Acetate) | Temp (°C) | Time | Yield (if reported) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 6a | 2a (6-methylbenzothiazole) | 1:2 | 84 | Overnight | Not specified | 256–258 |

| 6b | 2b (6-methoxybenzothiazole) | 1:2 | 84 | Overnight | Not specified | 259–261 |

| 6c | 2c (6-hydroxybenzothiazole) | 1:2 | 84 | Overnight | Not specified | 239–241 |

| 6d | 2d (6-nitrobenzothiazole) | 1:2 | 84 | Overnight | Not specified | 289–290 |

Table 2: Representative synthesis of 3-(6-substituted benzothiazol-2-yl)-imidazolidin-2-one derivatives via cyclization.

The reaction mixtures are typically extracted with ethyl acetate or dichloromethane, washed with brine or saturated NaCl solutions, dried over MgSO4, and concentrated under vacuum. The products are then purified by standard chromatographic techniques.

Summary of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Radical cyclization of thioacylbenzotriazoles | PMHS, AIBN, toluene, 90–110 °C, 2–5 h | Benzothiazole derivatives | Green, scalable, good yields |

| 2 | Reaction of benzothiazole with isocyanates or isothiocyanates | Trifluoromethyl isocyanate, DMSO/isopropyl acetate, 80–85 °C, overnight | Imidazolidin-2-one derivatives | Multi-step, moderate yields |

| 3 | Purification | Extraction, drying, vacuum concentration, chromatography | Pure target compounds | Standard organic workup |

Research Findings and Applications

- Compounds prepared by these methods have been reported to exhibit biological activities such as enzyme inhibition, antibacterial, antifungal, and anticancer effects, attributable to the benzothiazole and imidazolidinone cores.

- The synthetic routes are adaptable to various substitutions on the benzothiazole ring, enabling structure-activity relationship studies.

- Green chemistry approaches, such as the use of PMHS in radical cyclization, improve the environmental profile of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazolidin-2-one ring facilitates nucleophilic substitution at positions adjacent to electron-withdrawing groups. Key findings include:

-

Amine alkylation : Reaction with primary amines (e.g., 3-iodophenylacetamide) under basic conditions (K₂CO₃, DMF, 80°C) yields N-alkylated derivatives with >85% efficiency .

-

Aryl coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., iodobenzene) generates biaryl derivatives, critical for enhancing pharmacological profiles .

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Iodophenylacetamide | K₂CO₃ | DMF | 80 | 88 | |

| 4-Bromopyridine | Pd(PPh₃)₄ | Toluene | 110 | 76 |

Ring-Opening and Rearrangement

The benzothiazole moiety undergoes regioselective ring-opening under acidic or radical conditions:

-

Acid-mediated ring-opening : Trifluoroacetic acid (TFA) in toluene induces cleavage, forming 4-substituted imidazolidinones via oxonium cation intermediates (Scheme 1) .

-

Radical-initiated scission : AIBN/PMHS generates thiyl radicals, leading to benzothiazole ring opening and subsequent aromatization (e.g., forming thiophene derivatives) .

Key Mechanism :

Condensation and Cyclization

The compound participates in catalyst-free C=N bond formation with amines/hydrazines:

-

Hydrazine condensation : Reacts with arylhydrazines in H₂O/CH₂Cl₂ (rt, 5–60 min) to form Schiff bases (e.g., 184 ) in >90% yield .

-

Imine formation : Condensation with aldehydes (e.g., benzaldehyde) under solvent-free conditions generates imidazolidine-imine hybrids .

Table 2: Condensation Reactivity

| Partner | Product Type | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenylhydrazine | Schiff base | H₂O/CH₂Cl₂, rt | 95 | |

| Benzaldehyde | Imidazolidine-imine | Solvent-free, 100°C | 82 |

Radical Reactions

The benzothiazole ring engages in radical-mediated transformations:

-

Thiyl radical addition : PMHS/AIBN generates thiyl radicals, enabling C–S bond formation with alkenes (e.g., styrene) .

-

Photocatalytic C–H functionalization : Visible light irradiation with Ru(bpy)₃²⁺ facilitates aryl C–H amination .

Biological Activity-Driven Modifications

-

Enzyme inhibition : Structural analogs inhibit acetylcholinesterase (AChE) by binding to the peripheral anionic site (PAS) via π-π stacking with Tyr341 .

-

CYP17 inhibition : N-Alkylated derivatives exhibit potent CYP17 inhibition (IC₅₀ < 50 nM), relevant for prostate cancer therapy .

Stability and Solubility Considerations

Scientific Research Applications

Medicinal Chemistry

1-Benzothiazol-6-yl-imidazolidin-2-one has been investigated for its potential as a pharmacological agent in treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibits:

- Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurotransmission and neurodegeneration processes. Studies indicate that derivatives of this compound exhibit neuroprotective effects and antioxidant properties, making them candidates for Alzheimer's treatment .

- Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives, including 1-benzothiazol-6-yl-imidazolidin-2-one, possess antimicrobial properties against various pathogens. For instance, compounds synthesized from this structure have shown comparable activity to standard antibiotics like streptomycin against strains such as Pseudomonas aeruginosa and Escherichia coli .

Cancer Research

The compound has also been evaluated for its anticancer potential. Various studies have reported:

- Cell Line Studies : New benzothiazole derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing significant inhibition of cell proliferation .

Material Science

In material science, 1-benzothiazol-6-yl-imidazolidin-2-one is utilized for developing new materials with unique properties:

- Fluorescence and Electroluminescence : The compound's unique structure allows it to be incorporated into materials that exhibit fluorescence, making it valuable in optoelectronic applications .

Neuroprotective Effects

Research indicates that 1-benzothiazol-6-yl-imidazolidin-2-one may prevent amyloid-beta aggregation, a critical factor in Alzheimer's pathology. In silico docking studies have shown favorable binding affinities to AChE compared to known inhibitors like curcumin .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.09 to 0.18 mg/ml against various bacterial strains . This suggests its potential as a lead compound in antibiotic development.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated AChE inhibition with IC50 values comparable to established drugs |

| Study B | Antimicrobial | Showed MIC values indicating strong activity against resistant bacterial strains |

| Study C | Anticancer | Significant reduction in cell viability in MCF-7 cell lines |

Mechanism of Action

The mechanism of action of 1-Benzothiazol-6-yl-imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole vs. Benzimidazole Derivatives

- 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol (): Structure: Contains a benzimidazole core (two fused benzene and imidazole rings) instead of benzothiazole. Function: Acts as a ligand in coordination chemistry due to N-donor atoms. The hydroxyl and methoxy groups enhance solubility and metal-binding capacity. Crystallography: Solved via SHELX , demonstrating standard refinement protocols for similar heterocycles.

- 1-Benzothiazol-6-yl-imidazolidin-2-one: Lacks phenolic/methoxy substituents but retains a sulfur atom in the benzothiazole ring, which may influence electronic properties (e.g., increased lipophilicity) compared to benzimidazoles.

Imidazolidinone Derivatives

- 1-[2-[(5,7-Dinitro-1H-benzimidazol-6-yl)amino]ethyl]-2-imidazolidinone (): Structure: Combines a nitro-substituted benzimidazole with an ethyl-linked imidazolidinone. Key Difference: The absence of a benzothiazole ring reduces sulfur-mediated interactions compared to the target compound.

Crystallographic and Computational Insights

- Structural Validation : Tools like SHELXL and ORTEP-3 are critical for refining and visualizing such compounds. For example, benzimidazole derivatives () were validated using these programs, ensuring accurate bond lengths and angles.

- Challenges: The sulfur atom in benzothiazoles may introduce unique torsional angles or packing arrangements, differing from benzimidazoles.

Functional and Pharmacological Implications

- Ligand Potential: Benzimidazole derivatives are known to form stable complexes with transition metals , while benzothiazoles may exhibit distinct coordination preferences due to sulfur’s lone pairs.

- Bioactivity : Nitro-substituted analogs () highlight the role of electron-withdrawing groups in modulating activity, suggesting that 1-Benzothiazol-6-yl-imidazolidin-2-one could be tailored for similar applications.

Biological Activity

1-Benzothiazol-6-yl-imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Benzothiazol-6-yl-imidazolidin-2-one features a unique structural framework that combines a benzothiazole moiety with an imidazolidin-2-one ring. This structure is responsible for its notable chemical properties, allowing it to interact with various biological targets.

Neuroprotective Effects

Research has shown that compounds containing the benzothiazole group exhibit neuroprotective properties. Specifically, 1-benzothiazol-6-yl-imidazolidin-2-one has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta (Aβ) aggregation, both critical factors in the pathology of Alzheimer's disease. In silico docking studies indicate that this compound displays favorable binding energies compared to known inhibitors such as curcumin and galantamine .

Enzyme Inhibition

1-Benzothiazol-6-yl-imidazolidin-2-one has demonstrated significant inhibitory effects on key enzymes associated with neurodegenerative diseases:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Significant inhibition observed |

| Monoamine oxidase B (MAO-B) | Active against MAO-B |

These inhibitory activities suggest potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

Case Studies and Research Findings

- Neuroprotective Activity : A study focused on benzothiazole derivatives found that 1-benzothiazol-6-yl-imidazolidin-2-one exhibited neuroprotective effects by preventing oxidative stress and Aβ aggregation. The compound was shown to effectively inhibit AChE, which is crucial for neurotransmission .

- Antitumor Properties : Another research initiative explored novel benzothiazole compounds, highlighting the anti-tumor potential of derivatives similar to 1-benzothiazol-6-yl-imidazolidin-2-one. These compounds were tested against various cancer cell lines, showing promising results in inhibiting proliferation and promoting apoptosis .

- Comparative Studies : Comparative analysis with structurally related compounds revealed that 1-benzothiazol-6-yl-imidazolidin-2-one maintained unique properties due to its specific functional groups. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzothiazol-2-yl-thiourea | Contains thiourea instead of imidazolidine | Known for antioxidant properties |

| 3-Benzothiazolyl-thiazolidinone | Features a thiazolidine ring | Exhibits anti-inflammatory effects |

| 2-Benzimidazolyl-imidazolidinone | Incorporates benzimidazole | Potential anti-cancer activity |

These comparisons underscore the versatility of benzothiazole derivatives while positioning 1-benzothiazol-6-yl-imidazolidin-2-one as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzothiazol-6-yl-imidazolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and imidazolidinone precursors. Key steps include:

- Using catalytic Mn(IV) oxide in dichloromethane for oxidation steps (85% yield) .

- Optimizing solvent polarity and temperature (e.g., 50°C in aqueous/organic biphasic systems) to enhance reaction efficiency .

- Employing high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H/¹³C) for structural validation .

Q. What safety protocols are critical when handling 1-Benzothiazol-6-yl-imidazolidin-2-one in laboratory settings?

- Methodological Answer :

- Refer to safety data sheets (SDS) for analogous benzothiazole/imidazole compounds:

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Store in airtight containers at 2–8°C to prevent degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers characterize the purity and stability of 1-Benzothiazol-6-yl-imidazolidin-2-one?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (≥98% purity threshold) and melting point determination (e.g., >300°C for thermally stable analogs) .

- Stability Testing : Accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure to identify decomposition pathways .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of 1-Benzothiazol-6-yl-imidazolidin-2-one?

- Methodological Answer :

- Perform density functional theory (DFT) calculations using B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Simulate reaction mechanisms (e.g., nucleophilic substitution at the imidazolidinone ring) using Gaussian or ORCA software .

- Validate computational results with experimental spectroscopic data (e.g., IR peaks for carbonyl stretches at ~1700 cm⁻¹) .

Q. How can contradictory biological activity data for benzothiazole-imidazolidinone hybrids be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .

- Structural Modifications : Introduce substituents at the benzothiazole C-2 or imidazolidinone N-3 positions to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Compare datasets from similar compounds (e.g., 2-aminobenzofuran derivatives) to identify confounding variables (e.g., solubility, metabolic stability) .

Q. What advanced techniques are suitable for crystallographic analysis of 1-Benzothiazol-6-yl-imidazolidin-2-one derivatives?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve molecular packing and hydrogen-bonding networks .

- Refine crystallographic data with SHELXL-97, focusing on thermal displacement parameters (Ueq) to assess lattice stability .

- Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., CDK1 kinase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Monitor competitive displacement of fluorescent probes in real-time .

Methodological Considerations

- Theoretical Frameworks : Align studies with conceptual models such as Hammett substituent constants for electronic effects or QSAR for biological activity predictions .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps) and share raw spectral data via open-access platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.